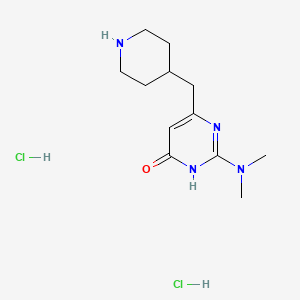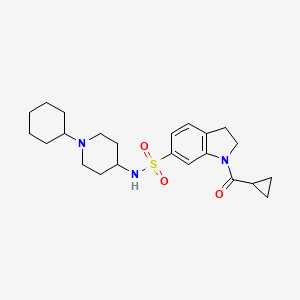![molecular formula C17H22N2O2 B2966882 (1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 618397-80-1](/img/structure/B2966882.png)
(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a bicyclic structure with a carboxylic acid functional group. The bicyclic structure is a common motif in many natural products and pharmaceuticals, and the carboxylic acid group is a key functional group in biochemistry, often involved in enzyme catalysis and protein-protein interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the bicyclic structure followed by the introduction of the carboxylic acid and phenylhydrazono groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic ring system, the carboxylic acid group, and the phenylhydrazono group. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The phenylhydrazono group can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and bicyclic structure. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Wissenschaftliche Forschungsanwendungen
Bicyclic Core Structures for Conformational Locking
Bicyclic cores, such as those related to the compound , have been investigated for their ability to lock pharmacophores in specific conformations. For instance, the synthesis and structural analysis of bicyclo[3.2.0]heptane derivatives have shown that these structures can effectively lock amino acid analogues like γ-aminobutyric acid (GABA) in distinct conformations, offering potential applications in drug design by spatially and directionally fixing pharmacophoric groups (Vorberg, Trapp, Carreira, & Müller, 2017).
Synthesis and Structural Elucidation
The synthesis and structural elucidation of bicyclic compounds, including those with carboxylic acid functionalities, have been topics of interest. For example, studies on the trimerisation of diene diacids in solid states leading to bicyclobutyls with carboxylic acid groups highlight the structural versatility and potential applications of bicyclic compounds in material science and organic synthesis (Atkinson et al., 2011).
Conformationally Constrained Amino Acids
Research on the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and derivatives explores the utility of bicyclic frameworks for generating conformationally constrained amino acids. These unnatural amino acids, due to their structural rigidity and unique conformational profiles, can serve as valuable building blocks in medicinal chemistry and peptide engineering, potentially influencing the development of novel therapeutics (Napolitano et al., 2010).
Bicyclic Analogues as GABA Mimics
The synthesis of bicyclic analogues of GABA, such as 3-azabicyclo[3.2.0]heptane derivatives, highlights the application of bicyclic compounds in mimicking biologically active molecules. These analogues have been developed through methods like intermolecular [2+2] photocycloaddition, showcasing the potential of bicyclic structures in designing novel ligands for neurotransmitter receptors (Petz & Wanner, 2013).
Heterocyclic β-Amino Acids
The exploration of bicyclic compounds extends to the development of heterocyclic β-amino acids, which are crucial for designing mimics of protein secondary structures. Such compounds have wide-ranging implications in pharmaceutical development and the study of protein-protein interactions (Kiss & Fülöp, 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3E)-4,7,7-trimethyl-3-(phenylhydrazinylidene)bicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-15(2)16(3)9-10-17(15,14(20)21)11-13(16)19-18-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOTWUCLAKEYNN-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=NNC3=CC=CC=C3)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C\2(CCC1(C/C2=N\NC3=CC=CC=C3)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2966802.png)








![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)
![(3S,4S)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2966816.png)
![N-(1,3-benzodioxol-5-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2966820.png)
